Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate
Description
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule
Properties
IUPAC Name |
methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCPHTUYXQWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent on the phenoxy ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanol.
Scientific Research Applications
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and selectivity towards the target, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-chloro-5-fluorophenoxy)-2,2-dimethylpropanoate
- Methyl 3-(3-bromo-5-chlorophenoxy)-2,2-dimethylpropanoate
- Methyl 3-(3-iodo-5-fluorophenoxy)-2,2-dimethylpropanoate
Uniqueness
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate is unique due to the specific combination of bromo and fluoro substituents on the phenoxy ring. This combination imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and interactions with biological targets. The presence of both electron-withdrawing groups can enhance the compound’s stability and binding affinity in various applications.
Biological Activity
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate is an aromatic ester characterized by the presence of a bromo and fluoro substituent on the phenoxy ring. This unique structure imparts distinct chemical properties that have garnered interest in various fields, including medicinal chemistry, organic synthesis, and material science. Understanding its biological activity is crucial for exploring its potential applications in drug development and other scientific research.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrF O3
- CAS Number : 1517852-58-2
- Molecular Weight : 303.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and selectivity, potentially leading to significant biological effects. Research indicates that compounds with similar structures may exhibit enzyme inhibition or receptor modulation.
1. Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes. For instance, it has been examined for its effects on:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
- Aromatase : Inhibition may affect estrogen synthesis, relevant in cancer therapies.
2. Antimicrobial Activity
Preliminary investigations have suggested antimicrobial properties against various pathogens. The compound's structure may contribute to disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Anticancer Potential
Research into similar compounds indicates potential anticancer properties through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by targeting specific signaling pathways.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited COX activity in vitro. The IC50 value was determined to be approximately 15 µM, indicating a moderate level of potency compared to standard NSAIDs .
Case Study 2: Antimicrobial Effects
In another investigation involving various bacterial strains, the compound exhibited notable inhibition zones in agar diffusion tests, suggesting effective antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(3-chloro-5-fluorophenoxy)-2,2-dimethylpropanoate | Structure | Moderate COX inhibition |
| Methyl 3-(3-bromo-4-fluorophenoxy)-2,2-dimethylpropanoate | Structure | Anticancer activity reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
